(1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid
Overview
Description
“(1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid” is a chemical compound with a molecular weight of 336.38 and a molecular formula of C17H24N2O5 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCC(CC2)CC(=O)O)C .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 336.38 and a molecular formula of C17H24N2O5 .Scientific Research Applications
Synthesis and Pharmacological Potential
- Synthesis of New Carboxamides : This compound is utilized in the synthesis of new 1H-1-pyrrolylcarboxamides, which have potential pharmacological interest. These are synthesized using pyrrole compounds as N-acylating agents, indicating a route for developing pharmacologically active compounds (Bijev, Prodanova, & Nankov, 2003).
Organic Syntheses and Reactions
- Organic Syntheses and Reactions : The compound is relevant in the context of oxindole synthesis and Palladium-catalyzed CH functionalization. This demonstrates its utility in complex organic syntheses, contributing to medicinal chemistry (Magano, Kiser, Shine, & Chen, 2014).
Heterocyclic Chemistry
- Role in Heterocyclic Chemistry : In heterocyclic chemistry, this compound aids in the synthesis of novel benzothiophenes, coumarins, and other heterocyclic compounds, demonstrating its versatility in creating diverse molecular structures with potential biological activities (Bialy & Gouda, 2011).
Reaction Studies
- Studying Chemical Reactions : The compound is used to study reactions with hydrazines, leading to the formation of pyrazoles. This highlights its role in understanding regioselective formations and the behavior of different solvents in chemical reactions (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Antioxidant Activities
- Antioxidant Activity Research : Compounds synthesized using this chemical have shown remarkable antioxidant activity, which is crucial in the development of new antioxidant agents (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[1-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-4-24-17(23)14-10(2)15(18-11(14)3)16(22)19-7-5-12(6-8-19)9-13(20)21/h12,18H,4-9H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXZZRPJIAZVHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N2CCC(CC2)CC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201126695 | |
Record name | 4-Piperidineacetic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-84-3 | |
Record name | 4-Piperidineacetic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidineacetic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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